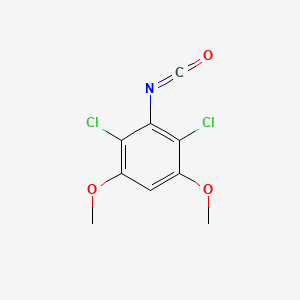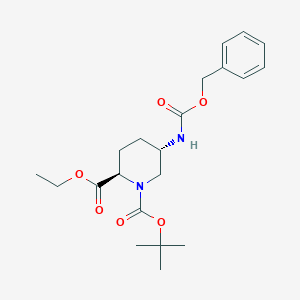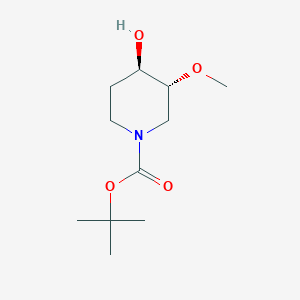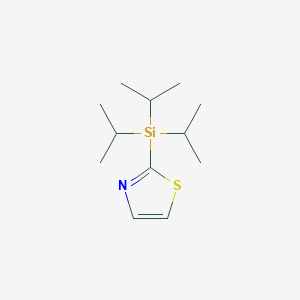
2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene is 248.06 . Unfortunately, the specific structural details or 3D conformation of this compound are not available in the search results.Physical And Chemical Properties Analysis
The boiling point of 2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene is predicted to be 343.3±42.0 °C and its density is predicted to be 1.37±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Medical Intermediate Molecules
2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene may be analogous to other dimethoxybenzene derivatives used in the synthesis of medical intermediate molecules. Such compounds are utilized in the treatment of psychotic and schizophrenic psychosis (Z. Zhimin, 2003).
Catholyte Materials for Non-Aqueous Redox Flow Batteries
Derivatives of 1,4-dimethoxybenzene, similar to 2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene, have been identified as excellent catholyte materials in non-aqueous redox flow batteries, known for high open-circuit potentials and electrochemical reversibility (Jingjing Zhang et al., 2017).
Synthesis of Complex Organic Molecules
Compounds like 2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene are used in the synthesis of complex organic molecules such as phthalocyanines, which have applications in dyes and pigments (D. Wöhrle et al., 1993).
Organic Chemistry and Synthesis
In organic chemistry, such compounds are significant in studying reaction mechanisms and synthesizing various derivatives for different applications. For instance, the study of kinetic isotope effects and regioselectivity in certain reactions (Jennifer L. Farmer et al., 2015).
Electron Transfer in Radical Cations
These compounds are also investigated for their role in electron transfer processes within radical cations, which is essential in the field of photochemistry and electronic materials (Alexander R. Wartini et al., 1998).
Overcharge Protection in Lithium Batteries
Derivatives like 2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene can be used in lithium-ion batteries as a redox shuttle for overcharge protection, enhancing the safety and longevity of these batteries (Jinkui Feng et al., 2007).
Chemical Analysis and Detection Methods
In the field of analytical chemistry, such compounds are significant for developing detection methods for various substances. For example, the spectrophotometric determination of isocyanates in the atmosphere (R. F. Walker & M. Pinches, 1979).
Safety And Hazards
This compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and wearing protective equipment .
Propiedades
IUPAC Name |
2,4-dichloro-3-isocyanato-1,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c1-14-5-3-6(15-2)8(11)9(7(5)10)12-4-13/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFDWELAHZSVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)N=C=O)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-isocyanato-1,5-dimethoxybenzene | |
CAS RN |
872511-32-5 | |
| Record name | 2,6-dichloro-3,5-dimethoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B8248659.png)
![6H-Pyrazolo[3,4-c]pyridine-6-carboxylic acid, 2,4,5,7-tetrahydro-2-methyl-, 1,1-dimethylethyl ester](/img/structure/B8248666.png)

![5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8248688.png)


![2'-Amino-5'-methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8248728.png)
![2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B8248741.png)

![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-3-yl)-1,3,2-dioxaborolane](/img/structure/B8248757.png)
